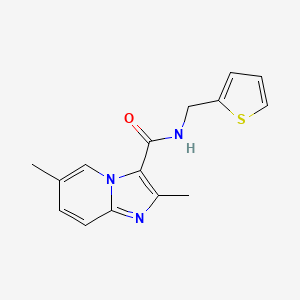![molecular formula C20H40Cl2N4O2 B607830 N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride CAS No. 1628925-77-8](/img/structure/B607830.png)
N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride
Descripción general
Descripción
The compound is an organic molecule with a cyclohexyl group, a pyrazole group, and a diamine group. The presence of the ethoxymethyl groups suggests that it might be a derivative of an ether. The dihydrochloride at the end indicates that it is a salt, likely formed by the reaction of the diamine group with hydrochloric acid .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the cyclohexyl and pyrazole rings. The ethoxymethyl groups could add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the presence of any charges .Aplicaciones Científicas De Investigación
Catalytic Applications
N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride and related compounds have been explored for their catalytic activities. A study revealed the synthesis of Cobalt(II) complexes with N'-substituted ligands including similar structures. These complexes showed significant catalytic activity in polymerization processes, producing materials like poly(methylmethacrylate) with high molecular weight and narrow polydispersity index (Choi et al., 2015).
Ligand Synthesis and Characterization
Compounds with structural similarities to the queried chemical have been synthesized and characterized, providing insights into their potential applications in various fields. For instance, research on the preparation and characterization of new acidic ionic liquids using related diamine compounds has been conducted. These studies have implications in promoting multicomponent reactions in chemistry (Zare et al., 2017).
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of similar compounds have been extensively studied. For example, research on Schiff base complexes derived from these compounds has shed light on their molecular structures and thermal behaviors. These findings are crucial for understanding the applications of such compounds in various chemical processes (Surati & Thaker, 2010).
Corrosion Inhibition
Research has also explored the use of bipyrazole derivatives, structurally related to the queried compound, as corrosion inhibitors. Their efficiency in protecting metals like mild steel in acidic environments has been demonstrated through various analytical techniques, highlighting their potential in industrial applications (Bouklah et al., 2020).
Complex Formation and Polymerization
Further research into the formation of metal complexes with similar ligands and their catalytic activities has been conducted. For instance, zinc(II) and cadmium(II) complexes using these ligands showed high catalytic activity in the polymerization of methyl methacrylate, a significant finding for material science (Choi et al., 2015).
Enzyme Inhibition
Compounds structurally related to the queried chemical have also been synthesized and tested for their enzyme inhibitory activities. This research is vital in understanding the therapeutic potential of these compounds in medical science (Harit et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.2ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSRPMOJFMXEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



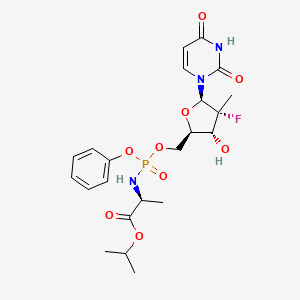

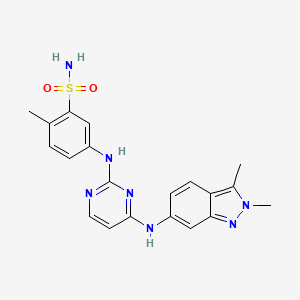
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
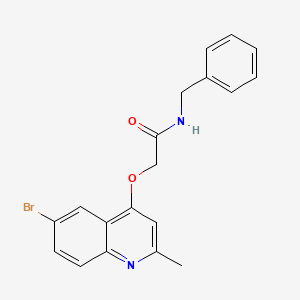
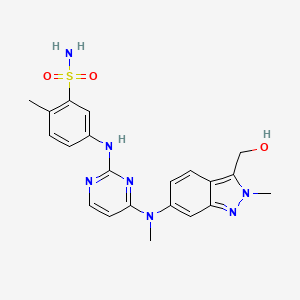
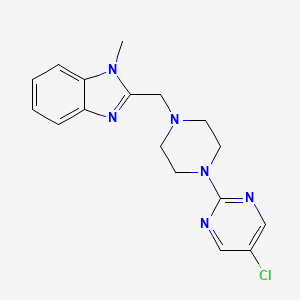

![3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid](/img/structure/B607769.png)
